

1-O-trans-p-Coumaroylglycerol CAS number and molecular formula

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Compound of Interest

Compound Name: 1-O-trans-p-Coumaroylglycerol

Cat. No.: B8063817

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In-Depth Technical Guide: 1-O-trans-p-Coumaroylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-trans-p-Coumaroylglycerol is a naturally occurring phenolic compound found in various plant species. It is recognized for its potential neuroprotective and antioxidant properties. This technical guide provides a comprehensive overview of its chemical identity, and available data on its biological activities. While specific experimental data on this compound is limited in publicly accessible literature, this document outlines standard methodologies for evaluating its efficacy and elucidating its mechanisms of action, based on established protocols for similar phenolic compounds.

Chemical Identity

Table 1: Chemical and Physical Properties of 1-O-trans-p-Coumaroylglycerol



Property	Value	Citation
CAS Number	106055-11-2	[1][2]
Molecular Formula	C12H14O5	[1][2]
Molecular Weight	238.24 g/mol	[1][2]
Synonyms	1-O-p-Coumaroylglycerol, 1-p-coumaroyl glycerol	[2][3]
Appearance	Solid	[1]
Color	White to off-white	[1]

Biological Activity and Potential Applications

1-O-trans-p-Coumaroylglycerol is reported to possess neuroprotective and antioxidant activities.[1][2] Phenolic compounds, in general, are known to exert their effects through various mechanisms, including the modulation of signaling pathways and inhibition of enzymes.

Neuroprotective Activity

Phenolic compounds are widely investigated for their neuroprotective effects, which may involve the activation of pro-survival signaling pathways and the inhibition of inflammatory and apoptotic processes.[4] While the specific pathways modulated by **1-O-trans-p-Coumaroylglycerol** are not yet fully elucidated, related compounds have been shown to influence key signaling cascades.

Potential Signaling Pathways:

- Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a
 primary regulator of cellular resistance to oxidative stress. Activation of Nrf2 leads to the
 expression of antioxidant and cytoprotective genes.[5]
- MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Modulation of these pathways can impact neuronal survival.[6]



Antioxidant Activity

The antioxidant properties of phenolic compounds are attributed to their ability to scavenge free radicals and chelate metal ions. Standard assays are used to quantify this activity.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

There is an interest in the potential for natural compounds to inhibit DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes.[7]

Experimental Protocols

Detailed experimental data for **1-O-trans-p-Coumaroylglycerol** is not widely available. The following sections describe standard, validated protocols that can be employed to investigate its biological activities.

Isolation and Purification

A general protocol for the isolation of compounds from plant sources, such as Imperata cylindrica, involves extraction and chromatographic separation.

Protocol 1: General Isolation and Purification of Phenolic Compounds from Plant Material[8]

- Extraction: Macerate the dried and powdered plant material (e.g., roots of Imperata cylindrica) with a suitable solvent such as 96% methanol at room temperature.[8] Repeat the extraction multiple times to ensure exhaustive extraction.[8]
- Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[8]
- Fractionation: Partition the crude extract with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their solubility.[8]
- Chromatographic Purification: Subject the desired fraction (e.g., the ethyl acetate fraction) to column chromatography using a stationary phase like silica gel.[8] Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) to isolate the pure compound.[8] Monitor the fractions using thin-layer chromatography (TLC).[8]



Antioxidant Activity Assays

Protocol 2: DPPH Radical Scavenging Assay

- Prepare a stock solution of 1-O-trans-p-Coumaroylglycerol in a suitable solvent (e.g., methanol).
- Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- In a 96-well plate, add various concentrations of the sample solution.
- Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
- Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
- Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 3: ABTS Radical Cation Scavenging Assay

- Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
- Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at a certain wavelength (e.g., 734 nm).
- Add various concentrations of the 1-O-trans-p-Coumaroylglycerol solution to the ABTS++ solution.
- After a set incubation time, measure the absorbance.
- Calculate the percentage of inhibition and determine the IC50 value.

Neuroprotection Assay

Protocol 4: In Vitro Neuroprotection Assay using a Neuronal Cell Line (e.g., SH-SY5Y)



- Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in the appropriate medium and conditions.
- Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).
- Treatment: Treat the cells with various concentrations of 1-O-trans-p-Coumaroylglycerol before, during, or after the addition of the neurotoxin.
- Cell Viability Assessment: Assess cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
- Data Analysis: Compare the viability of treated cells to that of untreated and toxin-only treated controls to determine the neuroprotective effect.

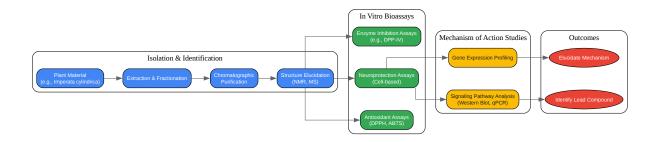
DPP-IV Inhibition Assay

Protocol 5: In Vitro DPP-IV Inhibition Assay

- Prepare a reaction mixture containing DPP-IV enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) in a suitable buffer.
- Add various concentrations of **1-O-trans-p-Coumaroylglycerol** to the reaction mixture.
- Incubate the mixture at 37°C.
- Measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.
- Calculate the percentage of DPP-IV inhibition and determine the IC50 value.

Visualizations Logical Workflow for Bioactivity Screening



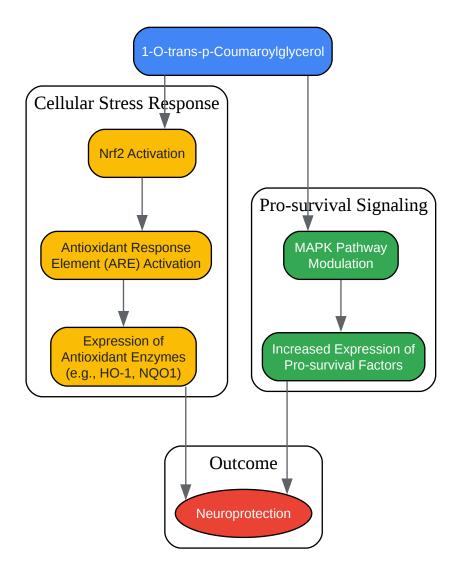


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Caption: Workflow for the isolation and bioactivity screening of **1-O-trans-p-Coumaroylglycerol**.

Hypothetical Neuroprotective Signaling Cascade





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Caption: Hypothetical signaling pathways involved in the neuroprotective effects.

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